Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with methyl groups and a propiolate ester, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with propiolic acid in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole-4-carboxylic acid derivatives, while reduction can yield pyrazoline derivatives .
Scientific Research Applications
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate.
Pyrazole-4-carboxylic acid: A related compound with similar structural features.
Methyl propiolate: Another ester with comparable reactivity.
Uniqueness
This compound stands out due to its unique combination of a pyrazole ring and a propiolate ester.
Biological Activity
Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Structural Characteristics
This compound is characterized by the presence of a pyrazole ring and a propiolate functional group. Its molecular formula is C10H11N2O2, with a molecular weight of approximately 205.22 g/mol. The structural configuration allows for various interactions with biological targets, making it a candidate for pharmacological applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
1. Antimicrobial Properties
- Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial growth.
2. Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties, which may be mediated through the modulation of inflammatory pathways and cytokine production.
3. Enzyme Inhibition
- This compound has been reported to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including:
- Enzymes: The compound may bind to active sites on enzymes, altering their activity.
- Receptors: Interaction with cellular receptors can modulate signaling pathways involved in inflammation and microbial defense.
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, the administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Data Table: Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against multiple pathogens | |
Anti-inflammatory | Reduced cytokine levels | |
Enzyme inhibition | Modulated enzyme activity |
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole with propiolic acid under basic conditions (e.g., potassium carbonate in DMSO). Variations in synthetic methods can yield derivatives that may exhibit enhanced biological activities or altered pharmacokinetic profiles.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(1,3-dimethylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-7-8(6-11(2)10-7)4-5-9(12)13-3/h6H,1-3H3 |
InChI Key |
VLEAGPOROATXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#CC(=O)OC)C |
Origin of Product |
United States |
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